

Pharmacokinetic profile of Buparlisib in animal studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Buparlisib Hydrochloride*

Cat. No.: *B1139140*

[Get Quote](#)

An In-depth Technical Guide to the Pharmacokinetic Profile of Buparlisib in Animal Studies

Introduction

Buparlisib (NVP-BKM120) is an orally bioavailable, potent, and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] It competitively binds to the ATP-binding domain of all four class I PI3K isoforms (α , β , γ , and δ), leading to the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][4] This pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, growth, and angiogenesis; its aberrant activation is a frequent event in various human cancers.[5] Preclinical studies in various animal models have demonstrated the anti-proliferative, pro-apoptotic, and antitumor activity of Buparlisib, both as a monotherapy and in combination with other agents.[2][3][6] This document provides a comprehensive overview of the pharmacokinetic (PK) profile of Buparlisib as characterized in key animal studies.

Pharmacokinetic Profile

Preclinical animal models have established that Buparlisib possesses a favorable pharmacokinetic profile characterized by rapid absorption, high bioavailability, and excellent tissue penetration, including the central nervous system.[1][7][8]

Absorption

Following oral administration, Buparlisib is rapidly absorbed. In animal models, peak plasma and tumor tissue concentrations are typically reached within one hour of administration.[1][4] Studies in mice demonstrate dose-proportional increases in plasma concentrations, suggesting linear pharmacokinetics at tested dose levels.[7]

Distribution

Buparlisib exhibits good distribution into tissues. A noteworthy characteristic is its excellent penetration of the blood-brain barrier, a critical feature for treating intracranial tumors.[7][8] The brain-to-plasma concentration ratio in mice is high and remains consistent across different oral dose levels.[7] Plasma protein binding of Buparlisib is moderate, ranging from 79% to 85% across various species.[9]

Metabolism

Buparlisib undergoes extensive phase 1 and phase 2 metabolism.[9]

- Phase 1: Oxidative metabolism is the primary pathway, mediated predominantly by the cytochrome P450 enzyme CYP3A.[9]
- Phase 2: The drug also undergoes direct glucuronidation.[9]

Excretion

The route of elimination has been characterized in rats, where Buparlisib is cleared primarily through biliary excretion. A smaller fraction, approximately 20-30% of the administered dose, is eliminated via renal excretion.[9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic properties of Buparlisib observed in animal studies.

Table 1: General Pharmacokinetic Properties of Buparlisib in Animals

Parameter	Species	Finding
Bioavailability	General Animal Models	High / Excellent; Complete oral bioavailability reported in mice[1][7][8]
Time to Peak (Tmax)	General Animal Models	~1 hour post-oral administration[1][4]
Plasma Protein Binding	Across Species	79% - 85% (moderate)[9]
Primary Metabolism	General	Phase 1 (CYP3A-mediated) and Phase 2 (Glucuronidation) [9]
Primary Excretion Route	Rat	Biliary Excretion (Renal accounts for 20-30%)[9]

Table 2: Pharmacokinetic Parameters of Buparlisib in Wildtype FVB Mice

Administration Route	Dose (mg/kg)	Key Observation(s)
Oral (PO)	1, 2, and 5	Dose-proportional increase in plasma and brain concentrations at 1-hour post-administration. [7]
Oral (PO)	5	Resulted in plasma levels of approximately 1200 ng/mL, sufficient for intracranial target inhibition. [7]
Intravenous (IV)	2	Used as a comparator to determine oral bioavailability. [7]
Oral vs. Intravenous	5 (PO) vs. 2 (IV)	Comparison of dose-adjusted AUCs indicated excellent and complete oral bioavailability. [7]
Gender Comparison	5 (PO) and 2 (IV)	No significant differences in pharmacokinetic profiles were observed between male and female mice. [7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative protocols based on published animal studies.

Mouse Pharmacokinetic Study Protocol

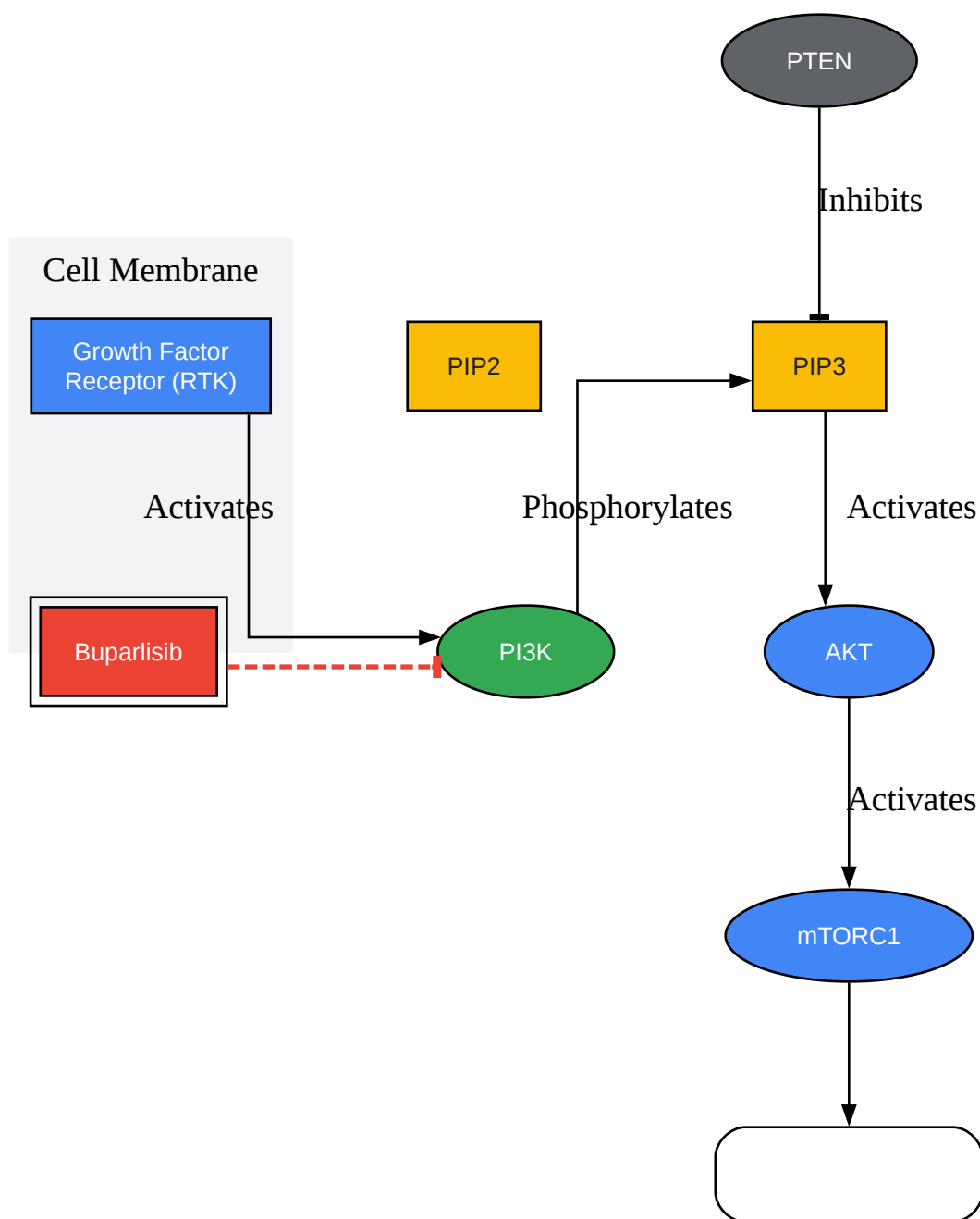
- Animal Model: Wildtype FVB mice, both male and female. All animals are housed under standard conditions with ad libitum access to food and water.[\[7\]](#)
- Drug Formulation & Administration:
 - Buparlisib is formulated for oral (PO) and intravenous (IV) administration.

- Oral: Administered via gavage at doses of 1, 2, or 5 mg/kg.[7]
- Intravenous: Administered via tail vein injection at a dose of 2 mg/kg.[7]
- Sample Collection:
 - Blood samples are collected at predetermined time points following drug administration.
 - For tissue distribution analysis, animals are euthanized at specified times (e.g., 1 hour post-dose), and tissues (e.g., brain) are immediately harvested.[7]
- Bioanalytical Method:
 - Buparlisib concentrations in plasma and tissue homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[6][7]
 - Samples are typically prepared via protein precipitation or solid-phase extraction.[6]
- Data Analysis:
 - Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated using non-compartmental analysis software.
 - Oral bioavailability (F%) is calculated using the formula: $F\% = (AUC_{PO} / AUC_{IV}) \times (Dose_{IV} / Dose_{PO}) \times 100$.

Visualizations: Pathways and Workflows

Buparlisib Mechanism of Action: PI3K/AKT/mTOR Pathway

Buparlisib exerts its anticancer effects by inhibiting the PI3K pathway. The diagram below illustrates this signaling cascade and the point of inhibition by Buparlisib.

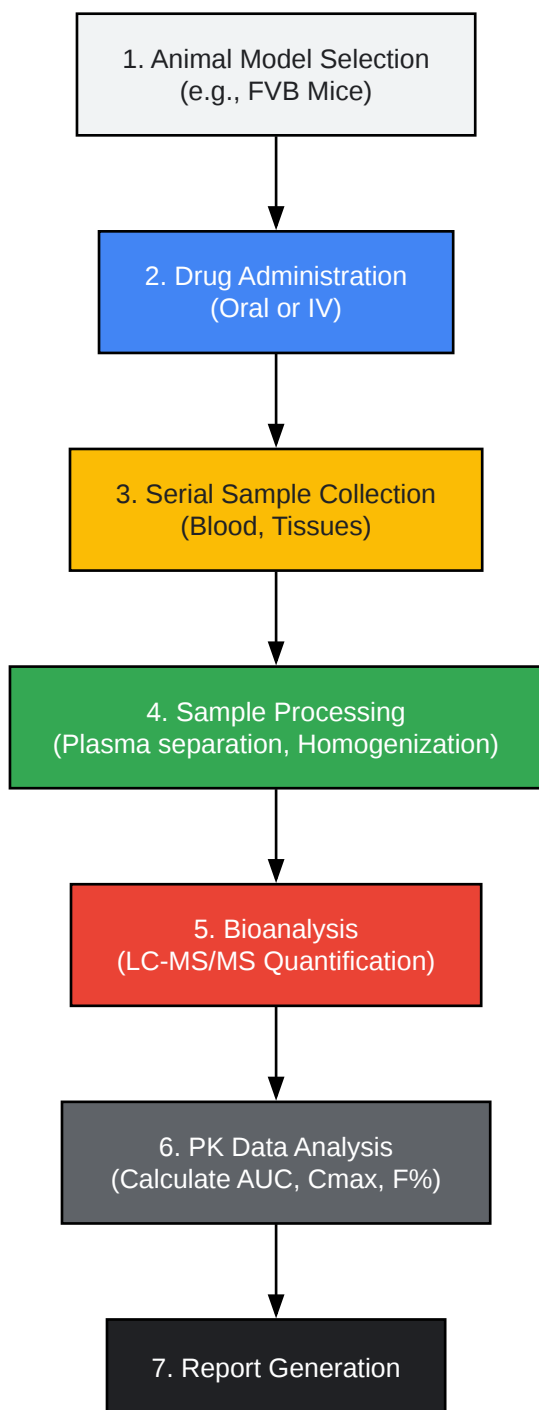


[Click to download full resolution via product page](#)

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

Experimental Workflow for a Preclinical PK Study

The following diagram outlines the standard workflow for conducting a preclinical pharmacokinetic study in an animal model.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Buparlisib is a brain penetrable pan-PI3K inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase-1, open-label, single-dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetic profile of Buparlisib in animal studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139140#pharmacokinetic-profile-of-buparlisib-in-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com